6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione” is known as Bikaverin. Bikaverin is a naturally occurring red pigment produced by various Fusarium species. It has a molecular formula of C20H14O8 and a molecular weight of 382.3 Da. Bikaverin is known for its diverse biological activities, including antiprotozoal, antibiotic, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bikaverin is primarily obtained through fermentation processes involving Fusarium species. The production involves cultivating the Fusarium species in a suitable growth medium under controlled conditions to optimize the yield of Bikaverin. The fermentation broth is then subjected to extraction and purification processes to isolate Bikaverin in its pure form .
Industrial Production Methods
Industrial production of Bikaverin follows similar fermentation techniques but on a larger scale. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient availability, to maximize the production yield. Advanced purification techniques, including chromatography, are employed to obtain high-purity Bikaverin suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Bikaverin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure and enhancing its biological activities.
Common Reagents and Conditions
Oxidation: Bikaverin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of Bikaverin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving Bikaverin often use halogenating agents or nucleophiles to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Bikaverin can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activities .
Scientific Research Applications
Bikaverin has a wide range of scientific research applications due to its diverse biological activities:
Chemistry: Bikaverin is used as a model compound for studying redox reactions and developing new synthetic methodologies.
Biology: It serves as a tool for investigating cellular processes and pathways, particularly those involving oxidative stress and apoptosis.
Medicine: Bikaverin exhibits promising antitumor, antibiotic, and antifungal properties, making it a potential candidate for developing new therapeutic agents.
Industry: Bikaverin is used as a natural colorant in various industrial applications, including food, cosmetics, and textiles
Mechanism of Action
Bikaverin exerts its effects through multiple mechanisms:
Antitumor Activity: Bikaverin induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Antibiotic and Antifungal Activity: Bikaverin inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and membrane integrity.
Neuroprotective Effects: Bikaverin protects neuronal cells from oxidative stress-induced damage by scavenging free radicals and modulating antioxidant pathways
Comparison with Similar Compounds
Similar Compounds
Lycopersin: Another natural pigment with similar biological activities.
Rubrofusarin: A structurally related compound with antifungal and antitumor properties.
Fusarubin: A pigment produced by Fusarium species with antibiotic and antitumor activities.
Uniqueness of Bikaverin
Bikaverin stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells, combined with its antibiotic and antifungal properties, makes it a unique compound with significant research and industrial potential .
Properties
IUPAC Name |
6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,24-25H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQMSOSJEWBMHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C(=C3O2)O)C(=O)C(=CC4=O)OC)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C(=C3O2)O)C(=O)C(=CC4=O)OC)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.